molecular formula C25H24N4O B10940441 N,1-dibenzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1011369-27-9

N,1-dibenzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10940441
CAS No.: 1011369-27-9
M. Wt: 396.5 g/mol
InChI Key: ATWSEFUNSZILMX-UHFFFAOYSA-N
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Description

N~4~,1-DIBENZYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic heterocyclic aromatic compound with three nitrogen atoms located at specific positions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,1-DIBENZYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . This method allows for the formation of a combinatorial library of tetra- and persubstituted derivatives. Additionally, structural modifications can be achieved through reductive desulfurization, hydrolysis of esters, and Suzuki coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~4~,1-DIBENZYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the pyrazolo[3,4-b]pyridine core, which exhibit diverse biological activities .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~,1-DIBENZYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique substitution pattern and potential as a TRK inhibitor. Its ability to undergo various chemical modifications also makes it a versatile compound for drug discovery and development .

Properties

CAS No.

1011369-27-9

Molecular Formula

C25H24N4O

Molecular Weight

396.5 g/mol

IUPAC Name

N,1-dibenzyl-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H24N4O/c1-17-23-21(25(30)26-15-18-8-4-2-5-9-18)14-22(20-12-13-20)27-24(23)29(28-17)16-19-10-6-3-7-11-19/h2-11,14,20H,12-13,15-16H2,1H3,(H,26,30)

InChI Key

ATWSEFUNSZILMX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NCC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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